molecular formula C10H14ClN3O B1467098 (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol CAS No. 1248118-63-9

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol

Cat. No.: B1467098
CAS No.: 1248118-63-9
M. Wt: 227.69 g/mol
InChI Key: NCDHUGJWJFVPLF-UHFFFAOYSA-N
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Description

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol is a chemical compound that features a cyclohexanol ring substituted with a 2-chloropyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol typically involves the reaction of 2-chloropyrimidine with trans-4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include 1,4-dioxane, and the reaction is often facilitated by the presence of ammonium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of a cyclohexanone derivative.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its pyrimidine moiety. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol is unique due to its specific stereochemistry and the presence of both a cyclohexanol ring and a chloropyrimidine group. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-10-12-6-5-9(14-10)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHUGJWJFVPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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